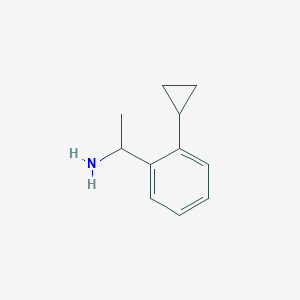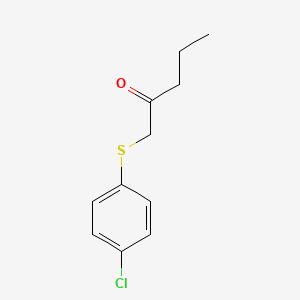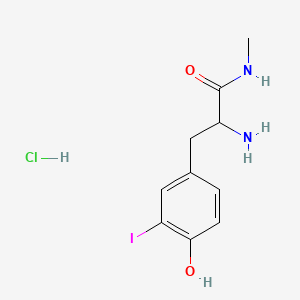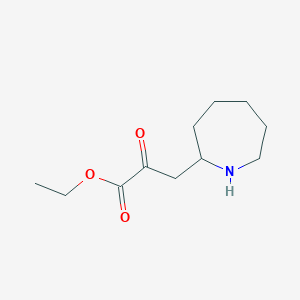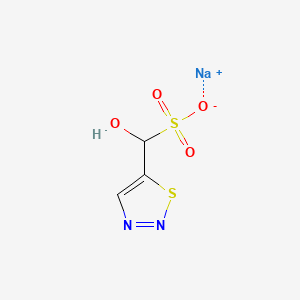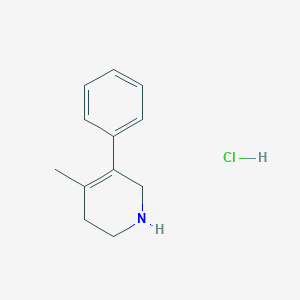
4-Methyl-5-phenyl-1,2,3,6-tetrahydropyridinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-5-phenyl-1,2,3,6-tetrahydropyridine hydrochloride is a piperidine derivative known for its neurotoxic properties. It is widely used in neurological research, particularly in the study of Parkinson’s disease. This compound is metabolized into a toxic cation that causes dopaminergic neuronal damage, making it a valuable tool for creating animal models of Parkinsonism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-phenyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine.
Methylation: The compound is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the methylated product with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the methylation and hydrochloride formation.
Purification: The product is purified through recrystallization to ensure high purity and quality.
化学反应分析
Types of Reactions
4-methyl-5-phenyl-1,2,3,6-tetrahydropyridine hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form 1-methyl-4-phenylpyridinium (MPP+), a highly toxic cation.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts like palladium on carbon
Major Products
Oxidation: The major product is 1-methyl-4-phenylpyridinium (MPP+).
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Substituted derivatives with different functional groups
科学研究应用
4-methyl-5-phenyl-1,2,3,6-tetrahydropyridine hydrochloride is extensively used in scientific research:
Chemistry: It serves as a precursor for synthesizing other complex molecules.
Biology: The compound is used to study the effects of neurotoxins on cellular processes.
Medicine: It is crucial in creating animal models for Parkinson’s disease, aiding in the development of potential treatments.
Industry: The compound is used in the production of various pharmaceuticals and research chemicals
作用机制
The compound exerts its effects through the following mechanism:
Metabolism: It is metabolized by monoamine oxidase B (MAO-B) in the brain to produce 1-methyl-4-phenylpyridinium (MPP+).
Neuronal Damage: MPP+ interferes with mitochondrial function, leading to the production of free radicals and oxidative stress, which ultimately causes dopaminergic neuronal damage
相似化合物的比较
Similar Compounds
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A closely related compound with similar neurotoxic properties.
6-hydroxydopamine: Another neurotoxin used in Parkinson’s disease research.
Rotenone: A naturally occurring compound that also induces Parkinson-like symptoms
Uniqueness
4-methyl-5-phenyl-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific metabolic pathway leading to the formation of MPP+, which selectively targets dopaminergic neurons. This specificity makes it an invaluable tool in Parkinson’s disease research .
属性
分子式 |
C12H16ClN |
|---|---|
分子量 |
209.71 g/mol |
IUPAC 名称 |
4-methyl-5-phenyl-1,2,3,6-tetrahydropyridine;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-10-7-8-13-9-12(10)11-5-3-2-4-6-11;/h2-6,13H,7-9H2,1H3;1H |
InChI 键 |
RAASZNZFYZJGJX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(CNCC1)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


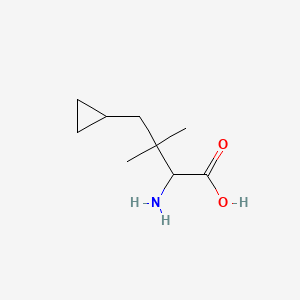
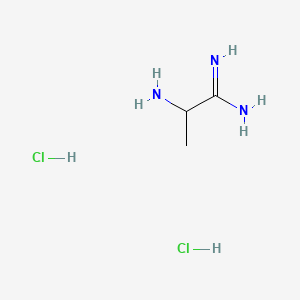
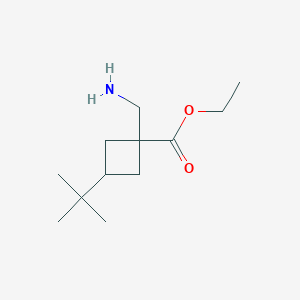
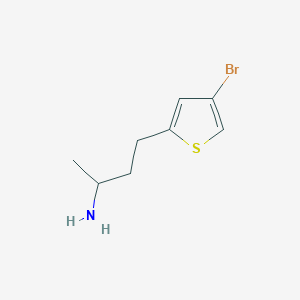
![(3S)-3-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13541323.png)

![3-(2,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13541332.png)
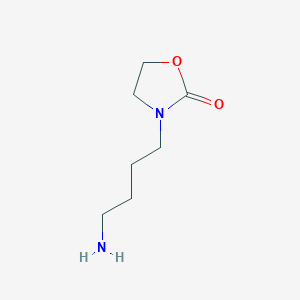
![7,7-Difluoro-1-azaspiro[3.5]nonane](/img/structure/B13541337.png)
